trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine

Biocatalysis Pharmaceutical Synthesis Stereochemistry

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is a stereochemically defined cyclohexylamine derivative. Its IUPAC name is 4-(2-methoxypropan-2-yl)cyclohexan-1-amine.

Molecular Formula C10H21NO
Molecular Weight 171.284
CAS No. 2058249-81-1
Cat. No. B2824261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine
CAS2058249-81-1
Molecular FormulaC10H21NO
Molecular Weight171.284
Structural Identifiers
SMILESCC(C)(C1CCC(CC1)N)OC
InChIInChI=1S/C10H21NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3
InChIKeyKKGOPTSEUZNSEV-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine (CAS 2058249-81-1): Stereodefined Cyclohexylamine Building Block


trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is a stereochemically defined cyclohexylamine derivative . Its IUPAC name is 4-(2-methoxypropan-2-yl)cyclohexan-1-amine . The compound features a trans-disubstituted cyclohexane core, which places the primary amine and the bulky 2-methoxypropan-2-yl group in a rigid, equatorial orientation . This specific trans geometry is a critical structural element in certain pharmaceuticals, notably the antipsychotic drug cariprazine, and is essential for enabling the desired biological activity and efficient industrial synthesis of such drugs [1].

Why the trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine Configuration is Non-Substitutable


The trans-configuration of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is not a trivial detail but a critical determinant of its function. In the synthesis of cariprazine, a drug where this amine serves as a key intermediate, the trans-isomer is essential [1]. Generic substitution with the corresponding cis-isomer or a diastereomeric mixture would fail to produce the target drug, as the cis-isomer possesses distinct three-dimensional geometry that leads to a different biological and pharmacological profile [1]. Research has shown that while biocatalytic methods can convert a cis-isomer into the desired trans-amine, achieving diastereomeric purity (de > 99%) requires a specific, thermodynamically controlled process, underscoring that the trans form is the only product of value [1].

Quantitative Evidence for trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine Differentiation


Diastereomeric Purity: Achieving >99% de via Thermodynamic Control

The trans-diastereomer of this compound class can be produced with exceptionally high diastereomeric purity (de > 99%) from a cis/trans mixture using a transaminase-catalyzed continuous-flow process [1]. This process leverages the thermodynamic stability of the trans-isomer over the cis-isomer, allowing for dynamic isomerization through a ketone intermediate [1]. This high purity is essential for its role as a pharmaceutical intermediate.

Biocatalysis Pharmaceutical Synthesis Stereochemistry

Commercial Purity Specification: Guaranteed 98% trans-Isomer Content

Reputable chemical suppliers offer trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine with a certified purity of 98% . This specification provides a verifiable benchmark for procurement, distinguishing it from lower-purity or undefined diastereomeric mixtures.

Chemical Sourcing Quality Control Building Blocks

Optimal Use Cases for trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine


Synthesis of Cariprazine and Structural Analogs

This compound serves as the essential trans-4-substituted cyclohexane-1-amine fragment for the synthesis of cariprazine, a drug used to treat bipolar I disorder [1]. Its specific trans geometry is required for the final drug's activity and for enabling efficient, stereoselective manufacturing routes [1].

Stereochemical Probe in Medicinal Chemistry

As a rigid, stereodefined building block, this trans-amine is ideal for structure-activity relationship (SAR) studies [1]. Researchers can use it to probe the effect of a bulky, equatorial substituent on a cyclohexane ring on target binding and pharmacokinetic properties, compared to its cis-counterpart [1].

Scaffold for Developing Novel Central Nervous System (CNS) Therapeutics

Given that the trans-cyclohexylamine motif is present in a CNS-active drug like cariprazine, this specific compound is a valuable starting point for designing and synthesizing libraries of novel small molecules targeting neurological disorders [1]. Its defined stereochemistry provides a conformational advantage in designing selective ligands [1].

Substrate for Biocatalytic Process Development

This compound class is a model substrate for developing and optimizing transaminase-catalyzed reactions to produce enantiopure amines [1]. Its use in continuous-flow systems for achieving high diastereomeric purity makes it relevant for green chemistry and industrial biocatalysis research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.